molecular formula C19H18N8O3S2 B12476438 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(7H-purin-6-ylsulfanyl)acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12476438
M. Wt: 470.5 g/mol
InChI Key: GTLISTSPOYXATP-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyrimidine and purine moieties, which are crucial components in many biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in inhibiting certain enzymes or pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylacetamide

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide stands out due to its unique combination of pyrimidine and purine moieties, which are not commonly found together in a single compound. This unique structure may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

Molecular Formula

C19H18N8O3S2

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C19H18N8O3S2/c1-11-7-15(25-12(2)24-11)27-32(29,30)14-5-3-13(4-6-14)26-16(28)8-31-19-17-18(21-9-20-17)22-10-23-19/h3-7,9-10H,8H2,1-2H3,(H,26,28)(H,24,25,27)(H,20,21,22,23)

InChI Key

GTLISTSPOYXATP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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